molecular formula C11H13N3 B13317536 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile

5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13317536
M. Wt: 187.24 g/mol
InChI Key: VZWKEQPMOUARCZ-UHFFFAOYSA-N
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Description

5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C11H13N3 This compound is characterized by a pyridine ring substituted with an amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 5-amino-2-chloropyridine with pent-4-en-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbonitrile group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Similar structure but lacks the amino group.

    4-Pyridinecarbonitrile: Similar structure with the carbonitrile group at a different position.

    5-Amino-2-chloropyridine: Precursor in the synthesis of 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile.

Uniqueness

This compound is unique due to the presence of both an amino group and a carbonitrile group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(pent-4-en-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c1-3-4-9(2)14-11-6-5-10(7-12)13-8-11/h3,5-6,8-9,14H,1,4H2,2H3

InChI Key

VZWKEQPMOUARCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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